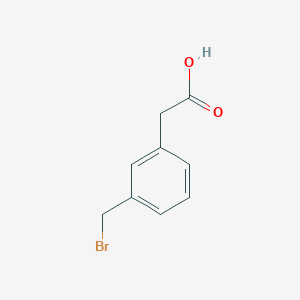

2-(3-(Bromomethyl)phenyl)acetic acid

Description

2-(3-(Bromomethyl)phenyl)acetic acid (C₉H₉BrO₂) is a brominated aromatic compound featuring a bromomethyl (–CH₂Br) substituent at the meta position of the phenyl ring and an acetic acid (–CH₂COOH) group. This structure renders it highly reactive, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a leaving group. It serves as a critical intermediate in pharmaceutical synthesis, agrochemical development, and materials science due to its versatility in functionalization .

Properties

IUPAC Name |

2-[3-(bromomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVUGJRUEGVFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438944 | |

| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118647-53-3 | |

| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid typically involves the bromination of 3-methylphenylacetic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of bromine or NBS as brominating agents, along with appropriate solvents and catalysts, can optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Bromomethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

One significant application of 2-(3-(Bromomethyl)phenyl)acetic acid is in the synthesis of NSAIDs. The compound can be utilized as an intermediate in the preparation of various enantiomerically pure arylacetic acids. For instance, the direct enantioselective alkylation of phenylacetic acids has been effectively demonstrated, leading to the synthesis of drugs such as naproxen and flurbiprofen with high yields and enantioselectivity .

Case Study: Synthesis of γ-Secretase Modulators

Research has indicated that this compound can serve as a precursor in the synthesis of γ-secretase modulators, which are being investigated for their potential in treating Alzheimer's disease. The compound's ability to undergo direct alkylation reactions allows for the efficient construction of complex molecular architectures necessary for these modulators .

Organic Synthesis

Intermediate in Chemical Reactions

The compound is often used as an intermediate in various organic synthesis reactions. Its bromomethyl group makes it a versatile reagent for further functionalization through nucleophilic substitution reactions. This property is particularly valuable in creating more complex molecules from simpler starting materials.

Data Table: Reaction Pathways Utilizing this compound

| Reaction Type | Product | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Direct Alkylation | Naproxen | 94 | 88 |

| Direct Alkylation | Flurbiprofen | 85 | 85 |

| Direct Alkylation | Fenoprofen | 88 | 90 |

Agricultural Chemistry

Pesticide Development

The compound has been identified as a potential building block for developing new agricultural chemicals, particularly pesticides. Its brominated structure may enhance biological activity against pests while also improving stability and efficacy in formulations .

Mechanism of Action

The mechanism of action of 2-(3-(Bromomethyl)phenyl)acetic acid involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Positional Isomers

- 2-(2-Bromophenyl)acetic Acid (C₈H₇BrO₂): Structural Difference: Bromine is in the ortho position. Impact: The ortho-substituent induces steric hindrance and alters electronic effects on the aromatic ring, reducing the acidity of the acetic acid group compared to the meta-substituted analog. Applications: Used in synthesizing heterocycles and AMPA antagonists . Crystallography: Crystallizes in a monoclinic system (space group P21/c) with R factor = 0.042 .

2-(4-Bromophenyl)acetic Acid :

- Structural Difference : Bromine in the para position.

- Impact : Enhanced resonance stabilization of the carboxylic acid group, increasing acidity. Para-substitution may improve solubility in polar solvents.

Substituent Variations

- 2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃): Structural Difference: Additional methoxy (–OCH₃) group at the para position. Impact: The electron-donating methoxy group increases solubility in polar solvents (e.g., water or ethanol) but reduces lipophilicity. Crystallography: Monoclinic system (space group P21/c) with a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, β = 93.573°, and Z = 4 .

2-(3-Bromo-2-methylphenyl)acetic Acid (C₉H₉BrO₂):

Functional Group Derivatives

Methyl 2-(3-bromophenyl)acetate (C₉H₉BrO₂):

- 2-(3-Bromophenyl)-2-methylpropanoic Acid (C₁₀H₁₁BrO₂): Structural Difference: Branched propanoic acid chain with a methyl group. Impact: Enhanced steric bulk reduces metabolic degradation, making it suitable for bioactive molecule design. Synonyms include Benzeneacetic acid, 3-bromo-α,α-dimethyl .

Biological Activity

2-(3-(Bromomethyl)phenyl)acetic acid, a compound with the chemical formula CHBrO, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 229.07 g/mol

- CAS Number : 118647-53-3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound may influence:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antibacterial agent .

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce inflammatory markers, suggesting a role in managing inflammatory diseases.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease prevention .

Case Studies

-

Enzyme Interaction Study :

- A study conducted by researchers at [source] evaluated the interaction of this compound with cyclooxygenase (COX) enzymes. The findings revealed that the compound inhibited COX activity, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-(Bromomethyl)phenyl)acetic acid, and how can reaction conditions be optimized for higher yields?

- The synthesis typically involves bromination of pre-functionalized phenylacetic acid derivatives. For example, bromomethylation of 3-methylphenylacetic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CHCl₃ at 60–80°C . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to NBS) and inert atmosphere to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥95% purity .

Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?

- ¹H NMR : A singlet at δ ~3.7 ppm (CH₂Br group) and a singlet at δ ~3.5 ppm (acetic acid CH₂). Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~650 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 215.04 (C₈H₇BrO₂⁺) with fragmentation patterns consistent with loss of COOH (44 amu) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Recrystallization from ethanol/water (1:3 v/v) at 0–4°C yields needle-like crystals with >99% purity . For complex mixtures, reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves impurities like unreacted starting material or brominated byproducts .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?

- The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with arylboronic acids) or radical-mediated C–C bond formation. Kinetic studies show that Pd(PPh₃)₄ catalysts in THF at 80°C achieve ~85% conversion to biaryl derivatives . Competing hydrolysis of the Br group can be suppressed using anhydrous conditions and molecular sieves .

Q. What computational methods are used to predict the crystal structure and stability of this compound?

- Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) optimize molecular geometry and predict intermolecular interactions. Lattice energy minimization (via PIXEL method) aligns with experimental monoclinic crystal systems (space group P2₁/c, β ≈ 93.6°) observed in related bromophenylacetic acid derivatives . Hydrogen bonding between carboxylic acid dimers (O–H···O distance ~1.8 Å) stabilizes the lattice .

Q. How can this compound be utilized as a precursor in medicinal chemistry?

- The compound is a key intermediate in synthesizing orexin receptor antagonists. For example, coupling with 4-hydroxy-3-methoxyphenethylamine via HATU-mediated amidation yields analogs with improved blood-brain barrier permeability (logP ~3.2) . In vitro assays show IC₅₀ values <100 nM for orexin-1 receptor binding .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- LC-MS/MS with electrospray ionization (ESI+) detects brominated byproducts (e.g., dibrominated analogs) at ppm levels. Method validation follows ICH Q2(R1) guidelines, with LOD/LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively . For non-polar impurities, GC-MS with DB-5 columns and He carrier gas provides complementary data .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- The compound is a skin and respiratory irritant (GHS H315/H319/H335). Use PPE (nitrile gloves, goggles) and work in a fume hood. Store in sealed containers under nitrogen at 2–8°C to prevent degradation . Spills should be neutralized with 10% sodium bicarbonate before disposal .

Data Contradictions and Resolution

Q. Conflicting melting points are reported for 2-(3-Bromophenyl)acetic acid (99–102°C vs. 117–119°C). How can researchers validate the correct value?

- The discrepancy arises from polymorphism or residual solvent. Differential Scanning Calorimetry (DSC) at 10°C/min under N₂ identifies endothermic peaks corresponding to the pure form (99–102°C for anhydrous crystals) . X-ray powder diffraction (XRPD) distinguishes polymorphs via unique Bragg angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.